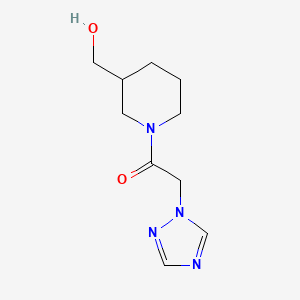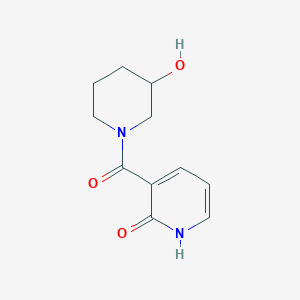
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and stability. It also involves understanding the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Structural Characterization
- Pyrrole and pyrazole derivatives are synthesized and characterized through various methods, including NMR, IR spectroscopy, and X-ray diffraction. These compounds are explored for their stability, reactivity, and structural properties. For instance, Li-qun Shen et al. (2012) have synthesized pyrazole derivatives and investigated their molecular structures and thermodynamic properties through X-ray diffraction and DFT calculations (Li-qun Shen et al., 2012).
Functionalization Reactions
- Functionalization reactions of pyrrole and pyrazole derivatives reveal their potential in creating complex molecules. These reactions are crucial for developing new compounds with desired properties. İ. Yıldırım et al. (2005) examined the functionalization reactions of pyrazole-carboxylic acid derivatives, demonstrating the synthesis of complex compounds through these processes (İ. Yıldırım et al., 2005).
Coordination Chemistry and Metal Complex Formation
- Research into the design and synthesis of ligands based on pyridine and pyrazine derivatives for metal complex formation offers insights into the development of new materials with potential applications in catalysis and material science. David L. Cockriel et al. (2008) synthesized pyrazine-containing ligands to probe their ability to form polynuclear transition metal complexes, which is significant for the "tiles" approach to molecular weaving (David L. Cockriel et al., 2008).
Antimicrobial and Anticancer Activity
- Some derivatives of "1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid" have been synthesized and evaluated for their antimicrobial and anticancer activities. This highlights the potential medicinal applications of these compounds in developing new therapeutic agents. Sandeep Kumar et al. (2013) conducted a study on the synthesis of piperazine-2,6-dione derivatives from iminodiacetic acid and evaluated their anticancer activity, revealing significant potential in medicinal chemistry (Sandeep Kumar et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBSHDIWHGYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

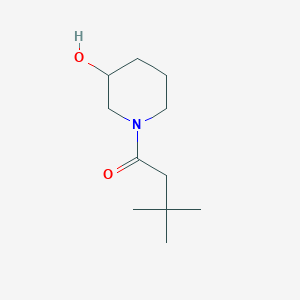
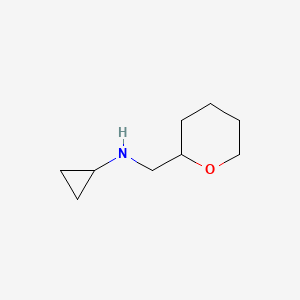
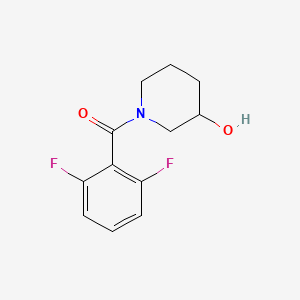

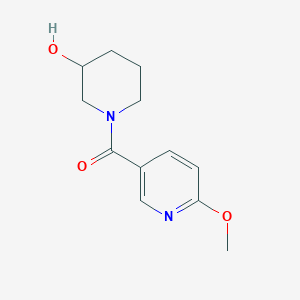
![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462724.png)
